4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Ligand Development
- Research on optically active carboxamides, which include compounds like 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, has led to the synthesis of new, diverse chemical structures. These compounds, based on 2-phenylimidazole and featuring amino acid residues, have potential applications in N-chelating ligands for reactions such as Henry or Aldol reactions (Sívek, Pytela, & Bureš, 2008).
Biological Activity and Potential Therapeutic Uses
- A study on N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides, which are structurally related to 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, revealed pronounced antiarrhythmic activity and low toxicity, indicating potential therapeutic uses (Hoang et al., 2018).
Novel Synthesis Methods
- Innovative methods for synthesizing related compounds, like 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides, have been developed. These methods involve simple, energy-efficient processes and utilize readily available materials, highlighting the evolving techniques in chemical synthesis (Mohammadi et al., 2017).
Cytostatic Agent Development
- Research into N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, which are similar to 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, has explored their potential as cytostatic agents. This research involves developing general procedures for constructing aminoalkyl chains on specific chemical structures (Bielawski et al., 1993).
Drug Development for Neurokinin-1 Receptor Antagonism
- A series of novel 3-phenylpiperidine-4-carboxamide derivatives, closely related to the compound , were synthesized and evaluated for their efficacy as neurokinin-1 receptor antagonists. These compounds showed high metabolic stability and significant efficacy in animal models, indicating potential for therapeutic applications (Shirai et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the active site of these enzymes . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their function .
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects several biochemical pathways. These enzymes are involved in the activation and regulation of various proteins and peptides. Therefore, the inhibition of serine proteases can have downstream effects on numerous biological processes, including digestion, immune response, and blood coagulation .
Pharmacokinetics
It is known that aebsf is water-soluble , which suggests that it could be readily absorbed and distributed in the body. The stability of AEBSF is higher at low pH values .
Result of Action
The inhibition of serine proteases by AEBSF can lead to a variety of molecular and cellular effects, depending on the specific enzymes being targeted. For instance, it can prevent the degradation of proteins during purification processes . In a cellular context, AEBSF has been reported to inhibit TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .
Action Environment
The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For example, its inhibitory activity can be maintained for up to six months when stored at 4°C in a weakly acidic solution . Its stability decreases in solutions with a ph higher than 70 .
Safety and Hazards
properties
IUPAC Name |
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c15-9-6-12-7-10-17(11-8-12)14(18)16-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFJININUTXCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)NC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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